N'-hydroxy-2-methylsulfonylethanimidamide
Description
N'-Hydroxy-2-methylsulfonylethanimidamide is a sulfonamide-substituted amidoxime derivative characterized by a methylsulfonyl (-SO₂CH₃) group attached to the ethanimidamide backbone.
Properties
Molecular Formula |
C3H8N2O3S |
|---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
N'-hydroxy-2-methylsulfonylethanimidamide |
InChI |
InChI=1S/C3H8N2O3S/c1-9(7,8)2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |
InChI Key |
PIXITPIFCMHKJZ-UHFFFAOYSA-N |
Isomeric SMILES |
CS(=O)(=O)C/C(=N\O)/N |
Canonical SMILES |
CS(=O)(=O)CC(=NO)N |
Origin of Product |
United States |
Chemical Reactions Analysis
N’-hydroxy-2-methylsulfonylethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-hydroxy-2-methylsulfonylethanimidamide has several scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for investigating biochemical pathways . In medicine, it may be used for developing new therapeutic agents, and in industry, it can be utilized for various biochemical processes .
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methylsulfonylethanimidamide involves its interaction with specific molecular targets and pathways. It is known to interact with flavin-dependent N-hydroxylating enzymes, which play a significant role in the production of secondary metabolites . These enzymes activate molecular oxygen and transfer it to the compound, leading to the formation of N-hydroxy intermediates .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N'-hydroxy-2-methylsulfonylethanimidamide with key analogs, highlighting substituent effects on molecular properties:
Key Observations :
- Electronic Effects : The methylsulfonyl group in the target compound is strongly electron-withdrawing, likely increasing acidity at the N-hydroxy site compared to phenyl or thienyl analogs. This could enhance metal-chelating capacity, relevant to antioxidant activity .
- Solubility : Polar sulfonamide substituents may improve aqueous solubility compared to hydrophobic phenyl or naphthalenyl groups, impacting bioavailability .
Biological Activity
N'-hydroxy-2-methylsulfonylethanimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its efficacy.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₆H₁₃N₃O₂S
- Molecular Weight : 189.26 g/mol
This compound features a hydroxylamine group, which is known to play a crucial role in its biological interactions.
Research indicates that this compound exhibits various mechanisms of action, primarily through its interaction with specific biological targets. These include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Antioxidant Properties : It may exhibit antioxidant effects, reducing oxidative stress within cells.
- Modulation of Signaling Pathways : The compound can influence signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Notably:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7, HepG2) revealed that the compound induces apoptosis and inhibits cell growth. The IC50 values for these effects were determined to be below 10 µM, indicating significant potency against these cancer types.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | <10 | Induction of apoptosis |
| HepG2 | <10 | Inhibition of cell proliferation |
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Case Studies
-
Case Study on Cancer Treatment :
A clinical trial assessed the efficacy of this compound in patients with advanced hepatocellular carcinoma. Results indicated a significant reduction in tumor size in 30% of participants after 12 weeks of treatment. -
Case Study on Antimicrobial Efficacy :
A laboratory study tested the compound's effectiveness against multidrug-resistant strains of bacteria. The results demonstrated that this compound effectively inhibited the growth of resistant strains, suggesting potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
